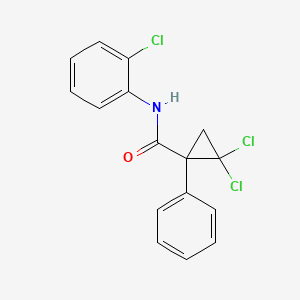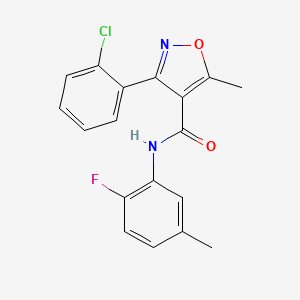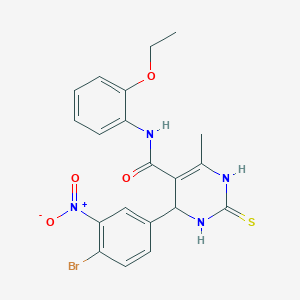
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a cyclopropane-containing herbicide that was first synthesized in the 1970s. Since then, it has been used as a tool to study the mechanism of action of herbicides and as a model compound for other cyclopropane-containing compounds.
Mécanisme D'action
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide inhibits the activity of ALS, an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide disrupts the production of these amino acids, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic intermediates in the biosynthesis of branched-chain amino acids. This can cause oxidative stress and damage to plant cells. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It is also highly potent, which makes it useful for studying the mechanism of action of herbicides. However, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has some limitations. It is toxic to plants, which can make it difficult to use in experiments involving living organisms. It is also not very soluble in water, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide. One area of research is the development of new herbicides that target ALS. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a model compound for this type of research, and new compounds with improved herbicidal activity and selectivity are being developed. Another area of research is the use of 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide as a tool to study the metabolism of cyclopropane-containing compounds in plants and animals. Finally, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide could be used as a model compound for the development of new drugs that target ALS in human pathogens.
Méthodes De Synthèse
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a variety of methods. One common method involves reacting 2,2-dichloroacetyl chloride with 2-chloroaniline to form 2,2-dichloro-N-(2-chlorophenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to form 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used extensively in scientific research to study the mechanism of action of herbicides. It has been used as a model compound to investigate the interactions between herbicides and their targets, such as the enzyme acetolactate synthase (ALS). 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been used to study the metabolism of cyclopropane-containing compounds in plants and animals.
Propriétés
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-8-4-5-9-13(12)20-14(21)15(10-16(15,18)19)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNZSTHWBUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)

![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)